molecular formula C9H10ClN B13586605 4-chloro-2,3-dihydro-1H-inden-2-amine

4-chloro-2,3-dihydro-1H-inden-2-amine

Cat. No.: B13586605
M. Wt: 167.63 g/mol
InChI Key: KGCCAZYBJASVSZ-UHFFFAOYSA-N
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Description

4-Chloro-2,3-dihydro-1H-inden-2-amine (C₉H₁₀ClN, molecular weight 167.64 g/mol) is a bicyclic amine featuring a chlorine substituent at the 4-position of the indane scaffold. Its hydrochloride salt (CAS: EN300-753927) has been cataloged as a building block for drug discovery, with a molecular formula of C₉H₁₁ClN·HCl and a molecular weight of 224.69 g/mol . The chlorine atom at position 4 enhances electron-withdrawing effects, influencing both reactivity and interactions with biological targets, such as enzymes or receptors .

Properties

Molecular Formula

C9H10ClN

Molecular Weight

167.63 g/mol

IUPAC Name

4-chloro-2,3-dihydro-1H-inden-2-amine

InChI

InChI=1S/C9H10ClN/c10-9-3-1-2-6-4-7(11)5-8(6)9/h1-3,7H,4-5,11H2

InChI Key

KGCCAZYBJASVSZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=C1C=CC=C2Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2,3-dihydro-1H-inden-2-amine typically involves the reaction of 4-chloroindanone with ammonia or an amine under reducing conditions. One common method is the reduction of 4-chloroindanone using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent like tetrahydrofuran (THF) or ethanol. The reaction is usually carried out at room temperature or under reflux conditions to yield the desired amine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reduction processes using similar reducing agents. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

4-chloro-2,3-dihydro-1H-inden-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-2,3-dihydro-1H-inden-2-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-2,3-dihydro-1H-inden-2-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The chlorine atom may also participate in halogen bonding, further affecting the compound’s activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Structural Insights :

Non-Chlorinated Analogs

Removing chlorine affects bioactivity and solubility:

Compound Molecular Formula Key Properties
2,3-Dihydro-1H-inden-4-amine C₉H₁₁N High GI absorption (92%) and BBB permeability; no CYP inhibition .
NM-2-AI (N-Methyl-2-AI) C₁₀H₁₃N Psychoactive effects due to dopamine reuptake inhibition .

Functional Differences :

  • The absence of chlorine in 2,3-dihydro-1H-inden-4-amine increases solubility (logS = -1.3) but reduces electrophilic reactivity .

Aminoindane Derivatives with CNS Activity

This compound shares structural motifs with synthetic psychoactive substances:

Compound Substituents Key Activity
MMAI 5-OCH₃, 6-CH₃ Serotonergic effects; associated with neurotoxicity .
MDMAI 5,6-Methylenedioxy Stimulant properties akin to MDMA .

Contrast with Target Compound :

    Biological Activity

    4-Chloro-2,3-dihydro-1H-inden-2-amine is an organic compound with a unique bicyclic structure, classified as an indene derivative. Its molecular formula is CHClN, featuring a chlorine atom at the fourth position and an amine group at the second position. This compound has garnered attention in medicinal chemistry due to its significant biological activity and potential therapeutic applications.

    The synthesis of this compound typically involves multi-step organic reactions. One notable method includes the chlorination of indene derivatives, which can yield various functionalized products. The compound can undergo various chemical transformations such as oxidation to form imines or nitriles, reduction to secondary or tertiary amines, and substitution reactions involving the chlorine atom.

    Biological Activity

    Research indicates that this compound exhibits a range of biological activities:

    Pharmacological Effects

    • Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
    • Anticancer Potential : The compound has been studied for its potential in inhibiting tumor growth. Similar compounds within the indene class have been associated with antitumor activities, suggesting that this compound may share this property .
    • Neurotransmitter Interaction : Interaction studies suggest that this compound may bind to neurotransmitter receptors, influencing metabolic pathways and potentially affecting neurological functions .

    The mechanism of action for this compound likely involves its ability to form hydrogen bonds with biological molecules due to the presence of the amine group. The chlorine atom may also participate in halogen bonding, which can modulate various biochemical pathways leading to its observed biological effects .

    Comparative Analysis

    To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

    Compound NameStructure CharacteristicsBiological Activity
    4-Chloro-2-methyl-2,3-dihydro-1H-indeneMethyl group at the 2-positionSimilar antimicrobial effects
    4-Chloro-2,3-dihydro-1H-indeneAmine group at the 1-positionPotentially lower activity

    The specific substitution pattern of this compound enhances its reactivity and biological activity compared to its analogs .

    Case Studies

    Several studies have explored the biological activity of related compounds and their implications:

    • Antitumor Studies : A study investigating indene derivatives found that specific modifications could enhance their anticancer properties significantly. For instance, compounds with similar structures were shown to induce apoptosis in cancer cell lines .
    • Neuropharmacological Research : Research into compounds interacting with neurotransmitter systems highlighted how structural variations could influence binding affinities and therapeutic outcomes in neurological disorders .

    Q & A

    Basic Synthesis and Characterization

    Q: What are the recommended synthetic routes for 4-chloro-2,3-dihydro-1H-inden-2-amine, and how can regioselectivity be ensured during substitution? A: A validated method involves Friedel-Crafts acylation followed by hydrogenation of N-protected intermediates. For example, acetyl chloride can act as both reagent and solvent to achieve high regioselectivity in substitutions at the 5- and 6-positions of the indane ring. Post-functionalization with chlorine can be achieved via electrophilic substitution under controlled conditions. Characterization via 1^1H NMR and 13^{13}C NMR is critical to confirm regiochemistry and purity .

    Structural Confirmation and Analytical Challenges

    Q: How can researchers resolve ambiguities in structural assignments of this compound derivatives using spectroscopic and crystallographic methods? A: X-ray crystallography (using SHELX software for refinement) provides unambiguous structural confirmation, especially for chiral centers. When crystallography is impractical, combined 1^1H NMR (e.g., coupling constants for diastereotopic protons) and computational geometry optimization (DFT at B3LYP/6-31G(d,p)) can validate stereochemistry. Cross-referencing with databases like PubChem (CID: 76310) ensures consistency .

    Biological Activity and Mechanism

    Q: What experimental frameworks are used to evaluate the antimicrobial or enzyme inhibitory activity of this compound derivatives? A: Standard protocols include:

    • Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ascorbic acid as a quenching agent to avoid false positives from residual oxidizers .
    • Enzyme inhibition : Pharmacophore modeling (e.g., aggrecanase inhibition studies) using in silico docking (AutoDock Vina) followed by in vitro validation with IC50_{50} measurements .

    Computational Chemistry and Electronic Properties

    Q: How can density functional theory (DFT) predict the reactivity and electronic properties of this compound? A: DFT calculations at the B3LYP/6-31G(d,p) level yield:

    • HOMO-LUMO energies for chemical hardness/softness and electrophilicity indices.
    • Molecular electrostatic potential (MEP) maps to identify nucleophilic/electrophilic sites.
    • Mulliken charges to rationalize substitution patterns. These parameters correlate with experimental reactivity in Friedel-Crafts or nucleophilic aromatic substitution reactions .

    Safety and Regulatory Considerations

    Q: What safety protocols are recommended for handling this compound hydrochloride in laboratory settings? A: Despite limited hazard data (GHS classification: No known hazard), researchers should:

    • Use fume hoods and personal protective equipment (PPE) due to potential amine-related irritancy.
    • Follow waste disposal guidelines for chlorinated compounds.
    • Monitor regulatory updates, as structural analogs (e.g., 2,3-dihydro-1H-inden-2-amine derivatives) are increasingly controlled under drug misuse laws .

    Advanced Synthetic Modifications

    Q: What strategies enable selective functionalization of the indane ring in this compound for medicinal chemistry applications? A: Key approaches include:

    • Directed ortho-metalation : Using directing groups (e.g., sulfonamides) to install substituents at specific positions.
    • Cross-coupling reactions : Suzuki-Miyaura coupling for aryl/heteroaryl introductions.
    • Asymmetric synthesis : Chiral auxiliaries (e.g., (1S,2R)-aminoindanol scaffolds) to access enantiopure derivatives for target validation .

    Data Contradictions and Reproducibility

    Q: How should researchers address discrepancies in reported synthetic yields or spectroscopic data for this compound derivatives? A:

    Re-examine reaction conditions : Trace solvent impurities (e.g., halogenated solvents) or temperature gradients may alter outcomes.

    Validate instrumentation : Calibrate NMR spectrometers with reference standards (e.g., TMS) and cross-check with independent labs.

    Consult multi-source data : Compare CAS registry entries (e.g., 2975-41-9 vs. 2338-18-3) to differentiate hydrochloride salts from free bases .

    Regulatory and Legal Implications

    Q: Are there legal restrictions on researching this compound derivatives in certain jurisdictions? A: Yes. Derivatives with alkyl/alkoxy substitutions on the phenyl ring may fall under controlled substance laws (e.g., Ireland’s Misuse of Drugs Act). Researchers must screen analogs against national drug schedules and obtain DEA/FDA approvals for in vivo studies .

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